4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione
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Overview
Description
4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2’-indene]-1’,3’,5-trione is a complex organic compound characterized by its unique spiro structure, which includes a furan ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2’-indene]-1’,3’,5-trione typically involves multi-step organic reactions. One common method starts with the preparation of the indene-furan core, followed by the introduction of the thienylcarbonyl group. Key steps may include:
Formation of the Indene-Furan Core: This can be achieved through a Diels-Alder reaction between a furan derivative and an indene precursor.
Introduction of the Thienylcarbonyl Group: This step often involves acylation reactions using thienylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2’-indene]-1’,3’,5-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienylcarbonyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various acyl-substituted derivatives.
Scientific Research Applications
4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2’-indene]-1’,3’,5-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2’-indene]-1’,3’,5-trione is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: May interact with oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6-(3-nitrophenyl)-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- 8-Hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione
Uniqueness
4-Hydroxy-3-(2-thienylcarbonyl)-5H-spiro[furan-2,2’-indene]-1’,3’,5-trione is unique due to its spiro structure, which imparts distinct chemical and physical properties compared to linear or cyclic analogs
Properties
Molecular Formula |
C17H8O6S |
---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-hydroxy-4-(thiophene-2-carbonyl)spiro[furan-5,2'-indene]-1',2,3'-trione |
InChI |
InChI=1S/C17H8O6S/c18-12(10-6-3-7-24-10)11-13(19)16(22)23-17(11)14(20)8-4-1-2-5-9(8)15(17)21/h1-7,19H |
InChI Key |
MSZBZPJJVINFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C(=C(C(=O)O3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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